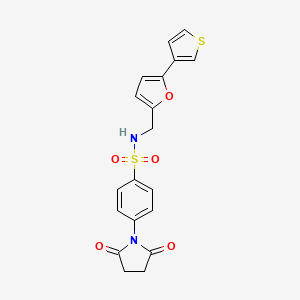
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a quinoline ring (a fused ring system with a benzene ring and a pyridine ring). The presence of multiple phenyl groups (benzene rings) suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and quinoline rings in separate steps, followed by their connection via an amide linkage. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (the phenyl groups and the quinoline ring) would contribute to a high degree of conjugation, potentially leading to interesting optical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and quinoline rings, as well as the amide linkage. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points, density, and other physical properties would depend on the exact arrangement of its atoms .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, demonstrating significant in vitro antibacterial and antifungal activities. These compounds were evaluated against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds was performed using IR, 1H NMR, 13C NMR, and Mass spectra, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study focused on the synthesis and evaluation of novel quinoline incorporated 1,3-thiazinan-4-one derivatives, exhibiting excellent antibacterial activity against C. tetani and showing promising antitubercular and antimalarial activities (Umamatheswari & Sankar, 2017).
Antitumor Activities
Research into the antitumor potential of derivatives related to this compound has yielded compounds with moderate to high levels of in vitro antitumor activities against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer agents. Notably, one study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed potent inhibitory activities against human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cell lines (Fang et al., 2016).
Enzyme Inhibitory Activity
The exploration of enzyme inhibitory activities has revealed that certain derivatives exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings support the potential therapeutic application of these compounds in treating diseases associated with enzyme dysfunction. A study found specific derivatives to be potent inhibitors, displaying good binding affinities for the active sites of these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).
Anti-inflammatory Activities
This compound derivatives have also been investigated for their anti-inflammatory properties. Certain derivatives have demonstrated high anti-exudative activity, suggesting their potential as anti-inflammatory agents. This was evidenced by their performance in models of carrageenan-induced edema, where some compounds exhibited activity levels surpassing those of conventional treatments (Ukrainets, Gorokhova, Taran, & Turov, 1994).
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and chemical biology .
Propiedades
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N3OS/c35-30(25-20-27(21-12-4-1-5-13-21)32-26-19-11-10-18-24(25)26)34-31-33-28(22-14-6-2-7-15-22)29(36-31)23-16-8-3-9-17-23/h1-20H,(H,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNJJYXQHJTGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)
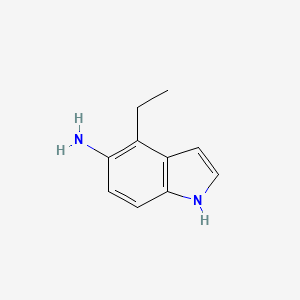
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
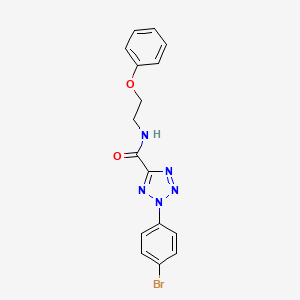
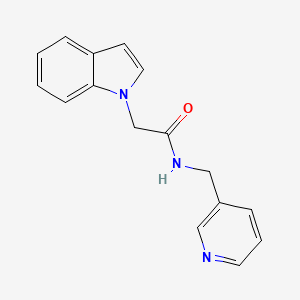

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
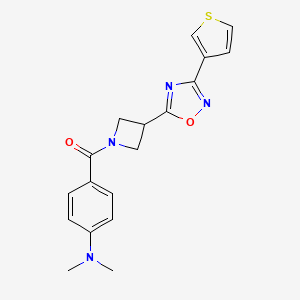

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)

